(2R)-2-(dimethylamino)-3-phenylpropanoic acid hydrochloride
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Overview
Description
(2R)-2-(dimethylamino)-3-phenylpropanoic acid hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is known for its role as an intermediate in the synthesis of various drugs and its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(dimethylamino)-3-phenylpropanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the use of benzaldehyde and dimethylamine.
Mannich Reaction: The initial step involves a Mannich reaction, where benzaldehyde reacts with dimethylamine and formaldehyde to form a β-amino carbonyl compound.
Hydrolysis: The β-amino carbonyl compound is then hydrolyzed to yield (2R)-2-(Dimethylamino)-3-phenylpropanoic acid.
Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors for the Mannich reaction and subsequent hydrolysis.
Purification: Employing crystallization and recrystallization techniques to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-(dimethylamino)-3-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation Products: N-oxides of the original compound.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2R)-2-(dimethylamino)-3-phenylpropanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-(dimethylamino)-3-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and receptors in biological systems.
Pathways Involved: It modulates biochemical pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
(2S)-2-(Dimethylamino)-3-phenylpropanoic acid;hydrochloride: The enantiomer of the compound with similar but distinct properties.
N,N-Dimethyl-3-phenyl-3-aminopropanoic acid: A structurally related compound with different pharmacological effects.
Uniqueness: (2R)-2-(dimethylamino)-3-phenylpropanoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and therapeutic potential compared to its enantiomer and other related compounds.
Properties
IUPAC Name |
(2R)-2-(dimethylamino)-3-phenylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12(2)10(11(13)14)8-9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3,(H,13,14);1H/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXIWINXJPURJN-HNCPQSOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC1=CC=CC=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H](CC1=CC=CC=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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